5-methyl-4-(4-methylphenyl)-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
The compound 5-methyl-4-(4-methylphenyl)-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (C₁₈H₁₉N₃O₂, MW: 309.4 g/mol) is a 1,2,4-triazol-3-one derivative characterized by a 4-methylphenyl group at position 4, a methyl group at position 5, and a 2-phenoxyethyl substituent at position 2.
Properties
IUPAC Name |
5-methyl-4-(4-methylphenyl)-2-(2-phenoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14-8-10-16(11-9-14)21-15(2)19-20(18(21)22)12-13-23-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVPEFHNUTZTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN(C2=O)CCOC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322267 | |
| Record name | 5-methyl-4-(4-methylphenyl)-2-(2-phenoxyethyl)-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821789 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861206-04-4 | |
| Record name | 5-methyl-4-(4-methylphenyl)-2-(2-phenoxyethyl)-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Methyl-4-(4-methylphenyl)-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 861206-04-4) is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a triazole ring and various aromatic substituents that may influence its pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 309.36 g/mol
- Structural Features : The presence of a phenoxyethyl group and a methyl-substituted phenyl group enhances the compound's lipophilicity and may contribute to its biological activity.
Biological Activity Overview
Research has indicated that triazole derivatives exhibit a range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. The specific activity of this compound has been explored in various studies.
Antifungal Activity
Triazoles are well-known for their antifungal properties. A study demonstrated that derivatives of triazole compounds exhibit significant antifungal activity against various fungal strains. Although specific data on this compound's antifungal efficacy is limited, its structural similarity to known antifungals suggests potential effectiveness against pathogens such as Candida albicans and Aspergillus niger.
Antibacterial Activity
The antibacterial potential of triazole derivatives has also been documented. In one study involving similar compounds, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
- Study on Antimicrobial Properties :
-
Mechanistic Insights :
- Research indicates that triazoles can act by inhibiting enzymes involved in the biosynthesis of ergosterol in fungi or by affecting the bacterial ribosome. These mechanisms highlight the importance of further exploring the specific interactions of this compound with microbial targets.
Data Table: Biological Activities of Triazole Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physical Properties
Key Observations :
- Ethyl vs. Methyl at Position 5: The ethyl-substituted analogue () has a lower molecular weight (265.3 g/mol) and is used as an intermediate in antidepressant synthesis, suggesting that alkyl chain length influences pharmacological targeting . Halogenated Derivatives: Chlorine substituents (e.g., in compound 9b, ) correlate with higher melting points (214–216°C) and notable antifungal activity, likely due to increased electronegativity and membrane interaction .
Q & A
Q. What are the optimal synthetic routes for 5-methyl-4-(4-methylphenyl)-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of hydrazone intermediates with primary amines or alkylation of triazole precursors. For example, refluxing sodium ethoxide with bromoacetophenone derivatives can introduce phenoxyethyl groups (as seen in analogous triazolone syntheses) . Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst choice (e.g., sodium acetate) significantly impact regioselectivity and purity. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the target compound from byproducts like unreacted hydrazides or tautomeric impurities .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure and confirming regiochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methylphenyl vs. phenoxyethyl groups) and detects tautomerism via chemical shifts. For example, NH protons in the triazolone ring appear at δ 10–12 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves regiochemistry and confirms bond angles/distances. Key metrics include R-factor (<0.05) and mean C–C bond length deviations (<0.005 Å) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers with identical NMR profiles .
Q. What are the key factors in selecting crystallization solvents to obtain high-quality single crystals for X-ray diffraction?
- Methodological Answer : Solvent choice hinges on polarity and solubility. Ethanol and methanol are preferred for moderate-polarity triazolones, while DMSO or DMF may be needed for highly substituted analogs. Slow evaporation at 4°C promotes crystal growth. For example, (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one was crystallized from ethanol with 96% yield .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties and reactive sites of this triazolone derivative?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, can predict reactive sites (e.g., electrophilic triazolone carbonyl or nucleophilic phenoxy oxygen) . These models guide functionalization strategies for enhancing bioactivity or stability.
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectral discrepancies or unexpected bioactivity)?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR clarifies ambiguous signals caused by tautomerism (e.g., keto-enol equilibria) .
- Solvent Corrections : Include solvent effects (e.g., PCM model) in DFT calculations to align predicted vs. observed UV-Vis spectra.
- Crystallographic Validation : Compare X-ray-derived bond lengths/angles with computational geometries to identify steric or electronic mismatches .
Q. How to design bioactivity studies focusing on specific targets, such as enzyme inhibition or receptor modulation?
- Methodological Answer :
- In Vitro Assays : Screen antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains . For anticonvulsant potential, use maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice, as demonstrated for structurally related triazolones .
- Target Identification : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like GABA transaminase or cytochrome P450 .
Q. How to conduct structure-activity relationship (SAR) studies to optimize bioactivity while minimizing toxicity?
- Methodological Answer :
- Substituent Variation : Replace the phenoxyethyl group with thiophenoxy or nitrobenzyl analogs to assess electronic effects on antimicrobial potency .
- Pharmacophore Mapping : Overlay crystal structures of active analogs (e.g., anticonvulsant triazolones) to identify essential motifs like the triazolone core and hydrophobic aryl groups .
- Toxicity Profiling : Use Ames tests for mutagenicity and acute toxicity studies in rodent models to prioritize low-risk candidates .
Q. What are the challenges in scaling up synthesis from milligram to gram scale while maintaining purity?
- Methodological Answer :
- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .
- Purification Scaling : Replace column chromatography with fractional crystallization or preparative HPLC. Monitor purity via inline UV detectors during continuous processing.
Data Contradiction Analysis
Q. How to interpret conflicting NMR data suggesting multiple tautomeric forms?
- Methodological Answer : Perform 2D NMR (e.g., NOESY) to detect spatial correlations between protons in tautomers. For example, keto-enol equilibria in triazolones can be stabilized by intramolecular hydrogen bonds, observable via IR spectroscopy (stretching frequencies ~3200 cm⁻¹) .
Q. Why might X-ray-derived bond lengths deviate from DFT predictions, and how to address this?
- Methodological Answer :
Discrepancies often arise from crystal packing forces (e.g., π-π stacking) absent in gas-phase DFT models. Use periodic boundary conditions (PBC) in solid-state DFT calculations to account for lattice effects . Compare Hirshfeld surfaces from crystallographic data to identify dominant intermolecular interactions (e.g., C–H···O) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
